5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity and stability.Scientific Research Applications
Synthesis and Chemical Transformations : Martins et al. (2013) explored the use of brominated trihalomethylenones as precursors in the synthesis of various pyrazoles, demonstrating the chemical versatility of brominated pyrazine derivatives in producing compounds with potential biological activities (Martins et al., 2013).
Tautomerism and Structural Analysis : Trofimenko et al. (2007) investigated the tautomerism of 4-bromo substituted 1H-pyrazoles, including compounds similar to 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, providing insights into their structural behavior and stability (Trofimenko et al., 2007).
Anti-inflammatory Applications : Arunkumar et al. (2009) synthesized novel pyrazole derivatives of gallic acid, including those related to 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Arunkumar et al., 2009).
Cycloaddition Reactions for α-Amino Acid Derivatives : Kim et al. (2004) reported the facile Diels–Alder cycloadditions of 3-Phenylamino-5-bromo-2-pyrone, leading to a range of functionally rich and stereochemically defined cycloadducts, which are useful for synthesizing constrained α-amino acid derivatives (Kim et al., 2004).
Potential Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their potential as antiproliferative agents against cancer cell lines, indicating a possible role in cancer treatment (Ananda et al., 2017).
Insecticidal Activity of Analog Compounds : Qi et al. (2014) synthesized and evaluated the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating the potential of brominated pyrazine derivatives in pest control applications (Qi et al., 2014).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.
Please note that the availability and depth of information on these topics can vary widely depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more detailed information.
properties
IUPAC Name |
3-anilino-5-bromo-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-6-12-10(15)9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKOGSIEBXMRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.